molecular formula C17H12BrNOS B12885527 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one CAS No. 13896-95-2

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one

Cat. No.: B12885527
CAS No.: 13896-95-2
M. Wt: 358.3 g/mol
InChI Key: FUYLSEKTOQGEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one is an organic compound that features a bromophenyl group and an isoquinolinylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.

    Thioether Formation: The bromophenyl intermediate reacts with isoquinoline-1-thiol under basic conditions to form the thioether linkage.

    Ethanone Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and isoquinolinylthio groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(isoquinolin-1-ylthio)ethan-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(4-Bromophenyl)-2-(isoquinolin-1-ylthio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

CAS No.

13896-95-2

Molecular Formula

C17H12BrNOS

Molecular Weight

358.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-isoquinolin-1-ylsulfanylethanone

InChI

InChI=1S/C17H12BrNOS/c18-14-7-5-13(6-8-14)16(20)11-21-17-15-4-2-1-3-12(15)9-10-19-17/h1-10H,11H2

InChI Key

FUYLSEKTOQGEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.